molecular formula C132H184F3N35O42 B6295625 Amyloid b-Protein (1-24) Trifluoroacetate CAS No. 138648-77-8

Amyloid b-Protein (1-24) Trifluoroacetate

Cat. No. B6295625
CAS RN: 138648-77-8
M. Wt: 2990.1 g/mol
InChI Key: IOSMGZSYCCGPRW-DPTLEDCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amyloid b-Protein (1-24) Trifluoroacetate is a fragment of the Amyloid b-Protein . It’s a part of a larger family of Amyloid proteins, which are a focus of study due to their role in neurodegenerative disorders .

Mechanism of Action

Target of Action

Amyloid β-Protein (1-24) Trifluoroacetate, also known as Aβ(1-24) TFA, is a peptide fragment derived from the amyloid precursor protein (APP). The primary targets of this compound are the amyloid plaques found in the postmortem cerebral cortex of patients with Alzheimer’s disease . These plaques are aggregates of Aβ42, a neurotoxic 42-amino acid protein fragment .

Mode of Action

The compound interacts with its targets by contributing to the aggregation of Aβ42, resulting in the formation of neurotoxic fibrils or globular oligomers . This aggregation process is a key factor in the pathogenesis of Alzheimer’s disease.

Biochemical Pathways

The affected biochemical pathways involve the aggregation of Aβ42 and the subsequent formation of amyloid plaques . These plaques disrupt cellular processes, leading to neurodegeneration. The compound also modulates the expression of Bcl-2 and Bax in human neurons , which are proteins involved in the regulation of apoptosis, or programmed cell death.

Pharmacokinetics

, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of Amyloid β-Protein (1-24) Trifluoroacetate leads to the formation of amyloid plaques, which are associated with neuronal death . This contributes to the cognitive decline observed in Alzheimer’s disease . Additionally, the compound’s modulation of Bcl-2 and Bax expression can influence neuronal survival and death .

Action Environment

The action of Amyloid β-Protein (1-24) Trifluoroacetate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action, efficacy, and stability may be affected by the hydration status of the body.

Safety and Hazards

The specific safety and hazards associated with Amyloid b-Protein (1-24) Trifluoroacetate are not detailed in the available resources.

Future Directions

The study of Amyloid proteins, including Amyloid b-Protein (1-24) Trifluoroacetate, continues to be a significant area of research, particularly in relation to neurodegenerative diseases like Alzheimer’s. Future research will likely continue to explore the mechanisms of Amyloid protein aggregation and its role in disease progression, as well as potential therapeutic interventions .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H183N35O40.C2HF3O2/c1-64(2)45-85(125(200)164-105(66(5)6)127(202)160-89(48-72-27-18-13-19-28-72)120(195)155-87(46-70-23-14-11-15-24-70)117(192)145-69(10)108(183)148-83(37-41-99(172)173)115(190)158-94(55-103(180)181)126(201)165-106(67(7)8)129(204)205)153-111(186)79(29-20-21-43-131)149-113(188)81(35-39-96(133)168)151-121(196)90(50-74-56-136-61-141-74)157-123(198)92(52-76-58-138-63-143-76)161-128(203)104(65(3)4)163-116(191)84(38-42-100(174)175)152-118(193)86(49-73-31-33-77(167)34-32-73)146-97(169)59-140-110(185)95(60-166)162-124(199)93(54-102(178)179)159-122(197)91(51-75-57-137-62-142-75)156-112(187)80(30-22-44-139-130(134)135)150-119(194)88(47-71-25-16-12-17-26-71)154-114(189)82(36-40-98(170)171)147-107(182)68(9)144-109(184)78(132)53-101(176)177;3-2(4,5)1(6)7/h11-19,23-28,31-34,56-58,61-69,78-95,104-106,166-167H,20-22,29-30,35-55,59-60,131-132H2,1-10H3,(H2,133,168)(H,136,141)(H,137,142)(H,138,143)(H,140,185)(H,144,184)(H,145,192)(H,146,169)(H,147,182)(H,148,183)(H,149,188)(H,150,194)(H,151,196)(H,152,193)(H,153,186)(H,154,189)(H,155,195)(H,156,187)(H,157,198)(H,158,190)(H,159,197)(H,160,202)(H,161,203)(H,162,199)(H,163,191)(H,164,200)(H,165,201)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,204,205)(H4,134,135,139);(H,6,7)/t68-,69-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSMGZSYCCGPRW-DPTLEDCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H184F3N35O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2990.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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